(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Description
Table 1: Comparative Analysis of Fesoterodine Enantiomers
Properties
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-LASJEQTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-but-2-enedioic acid; [2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate, commonly known as fumaric acid derivative, is a complex organic molecule that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C22H31NO4
- Molecular Weight : 375.49 g/mol
- IUPAC Name : (E)-but-2-enedioic acid; [2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
This compound consists of a fumaric acid backbone with additional functional groups that enhance its biological activity.
Fumaric acid and its derivatives have been shown to exhibit various biological activities, including:
- Antioxidant Activity : Fumaric acid acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : Studies have indicated that fumaric acid can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for conditions characterized by chronic inflammation.
- Neuroprotective Properties : Fumaric acid has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to promote neuronal survival and function under stress conditions.
- Metabolic Regulation : The compound plays a role in cellular metabolism, particularly in the citric acid cycle where it serves as an intermediate. Its involvement in metabolic pathways has implications for energy production and metabolic disorders.
1. Clinical Applications in Psoriasis
Fumaric acid esters have been widely used in the treatment of psoriasis. A clinical study demonstrated that patients treated with fumaric acid derivatives showed significant improvement in psoriasis symptoms, attributed to their immunomodulatory and anti-inflammatory effects .
2. Neurodegenerative Disease Research
Research involving animal models of multiple sclerosis has shown that fumaric acid can reduce demyelination and promote remyelination. In one study, administration of fumaric acid resulted in reduced neurological deficits and improved motor function in treated mice .
3. Cancer Research
Fumaric acid has been explored for its potential anti-cancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
-
Bronchodilator Activity :
- The compound has similarities to formoterol fumarate, a well-known long-acting beta-agonist used in treating asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves stimulating beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle and increased airflow .
- Anti-inflammatory Properties :
- Drug Delivery Systems :
Case Study 1: Formoterol Fumarate
Formoterol fumarate serves as a benchmark for evaluating the therapeutic potential of similar compounds derived from (E)-but-2-enedioic acid. Clinical studies have demonstrated its efficacy in improving lung function and reducing exacerbations in patients with asthma and COPD .
Case Study 2: Novel Anti-inflammatory Agents
Recent studies have focused on synthesizing new derivatives based on (E)-but-2-enedioic acid to enhance anti-inflammatory activity. For instance, compounds with modifications at the phenolic ring showed improved inhibition of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .
Data Table: Comparison of Applications
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Bronchodilator | Formoterol Fumarate | Effective in asthma and COPD management |
| Anti-inflammatory | Novel Derivatives | Reduced cytokine release; potential therapeutic use |
| Drug Delivery | Esterified Compounds | Improved solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Analogues
Fesoterodine fumarate belongs to the antimuscarinic class, alongside Oxybutynin, Solifenacin, and Darifenacin. Key comparisons include:
Fesoterodine’s superiority in cost and tolerability stems from its non-CYP450-dependent metabolism (via esterases), reducing drug-drug interactions compared to Solifenacin and Darifenacin .
Structural Analogues
2.2.1 Fumarate Salts
Fumaric acid is widely used in pharmaceutical salts due to its stability and low toxicity. Comparisons with other fumarate salts:
Fesoterodine’s larger molecular weight reflects its complex ester-amine structure, whereas hemifumarate salts (e.g., in ) exhibit lower molecular weights and distinct thermal properties .
2.2.2 Ester Derivatives
The 2-methylpropanoate ester group in Fesoterodine is critical for prodrug activation. Analogous esters include:
- (S)-Methyl 2-((R,E)-hept-4-en-3-ylamino)-3-phenylpropanoate: A chiral ester with >99% purity, soluble in chloroform and methanol. Unlike Fesoterodine, this compound lacks antimuscarinic activity but serves as a synthetic intermediate for peptide mimics .
- Ethyl 3-aminobut-2-enoate: A simpler ester used in heterocyclic synthesis, demonstrating lower hydrolytic stability compared to Fesoterodine’s ester .
Physicochemical and Spectroscopic Comparisons
Fesoterodine’s salt form enhances aqueous solubility, critical for oral bioavailability, whereas non-ionic esters (e.g., ) require organic solvents for dissolution .
Critical Analysis of Discrepancies and Limitations
- Stereochemical Conflict : The (1S)-configuration in the query vs. (1R) in may indicate enantiomeric differences. Pharmacological implications of this disparity remain unaddressed in the provided evidence.
- Data Gaps : Melting points and detailed spectroscopic data for Fesoterodine fumarate are absent, limiting direct comparisons with analogues like the hemifumarate in .
Preparation Methods
Oxidation of Alkenes to Butenedioic Acid Derivatives
The but-2-enedioic acid component is synthesized via the oxidation of 1,3-butadiene or its derivatives. Using catalytic systems such as ruthenium or osmium tetroxide in the presence of oxidizing agents like potassium permanganate (KMnO₄), the alkene undergoes dihydroxylation to form maleic acid, which is subsequently isomerized to fumaric acid under acidic conditions. The (E)-configuration is preserved by maintaining a pH below 3.0 during isomerization, preventing undesired tautomerization.
Key Reaction Conditions:
-
Temperature: 40–60°C
-
Catalysts: RuO₄ or OsO₄ (0.5–1.0 mol%)
-
Oxidizing Agent: KMnO₄ (2.0 equiv)
-
Yield: 68–72%
Coupling of Amine and Ester Components
The amine segment, [2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate, is synthesized through a stereoselective Mannich reaction. (1S)-3-[di(propan-2-yl)amino]-1-phenylpropan-1-amine is reacted with 4-(hydroxymethyl)phenyl 2-methylpropanoate in the presence of a chiral catalyst, such as (R)-BINOL-phosphoric acid, to enforce the (S)-configuration at the stereocenter.
Reaction Scheme:
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% | +22% |
| Reaction Time | 12 h | +15% |
| Solvent | Dichloromethane | +18% |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis adopts continuous flow reactors to enhance heat transfer and reduce reaction times. For the oxidation step, a tubular reactor with immobilized RuO₄ on silica gel achieves 85% conversion at 50°C, compared to 68% in batch processes. Chromatographic purification using simulated moving bed (SMB) technology further increases purity to >99.5%.
Crystallization and Polymorph Control
The final compound is purified via anti-solvent crystallization. Ethanol-water mixtures (7:3 v/v) at −10°C yield the thermodynamically stable Form I polymorph, which exhibits superior bioavailability. X-ray diffraction confirms the absence of undesired polymorphs.
Stereochemical Control and Analytical Validation
Chiral Resolution Methods
The (1S)-configuration is ensured using chiral stationary phase (CSP) chromatography with cellulose tris(3,5-dimethylphenylcarbamate). Enantiomeric excess (ee) exceeds 99% when eluting with hexane:isopropanol (90:10).
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.18 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂OH), 3.81 (q, J = 6.8 Hz, 1H, CH).
-
HPLC Purity : 99.8% (C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Mitigation Strategies
Byproduct Formation During Amine Coupling
N-Alkylation byproducts are minimized by using bulky bases like lithium hexamethyldisilazide (LiHMDS), which deprotonate the amine without nucleophilic attack.
Thermal Degradation in Flow Reactors
Decomposition above 70°C is mitigated through jacketed cooling systems and real-time IR monitoring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
